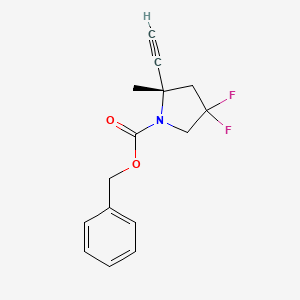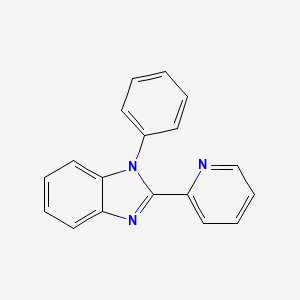![molecular formula C7H4BrN3O B12942126 7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12942126.png)
7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a bromine atom at the 7th position, an imidazo[4,5-b]pyridine core, and a carbaldehyde group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds under conditions of phase transfer catalysis (PTC) in a solid-liquid system . The reaction conditions are optimized to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products
Oxidation: 7-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid.
Reduction: 7-Bromo-3H-imidazo[4,5-b]pyridine-2-methanol.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit kinases involved in cell signaling, leading to antiproliferative effects in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar structure but with a phenyl group instead of a carbaldehyde group.
2-Methylimidazo[4,5-b]pyridine: Lacks the bromine atom and carbaldehyde group.
Uniqueness
7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is unique due to the presence of both a bromine atom and a carbaldehyde group, which confer distinct reactivity and potential biological activity. This combination makes it a valuable scaffold for the development of new bioactive molecules.
Propriétés
Formule moléculaire |
C7H4BrN3O |
|---|---|
Poids moléculaire |
226.03 g/mol |
Nom IUPAC |
7-bromo-1H-imidazo[4,5-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-2-9-7-6(4)10-5(3-12)11-7/h1-3H,(H,9,10,11) |
Clé InChI |
LDMAPZHQVMITFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1Br)NC(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




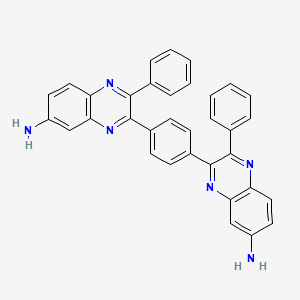
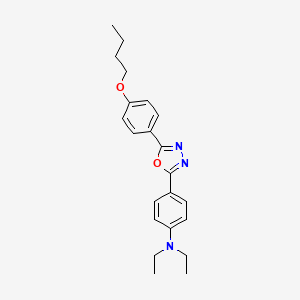
![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)
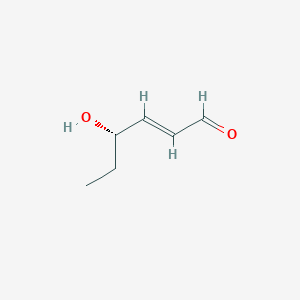
![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
![2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)

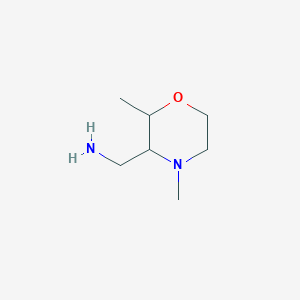

![2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942132.png)
